Versicolorins

Overview

Description

Versicolorins are a group of anthraquinone derivatives produced by the fungus Aspergillus versicolor. These compounds are known for their vibrant pigmentation and are classified as mycotoxins due to their toxic properties. This compound, particularly Versicolorin A, B, and C, have been studied for their cytotoxic and genotoxic effects .

Preparation Methods

Versicolorins are typically isolated from the mycelium of Aspergillus versicolor. The preparation involves cultivating the fungus under specific conditions to promote the production of these metabolites. The isolation process includes solvent extraction, followed by chromatographic techniques to purify the compounds .

Synthetic Routes and Reaction Conditions:

Versicolorin B: The synthesis involves similar steps as Versicolorin A, with the trimethyl ether being identical to that of dihydroversicolorin A.

Industrial Production Methods: Industrial production of this compound is not widely practiced due to their toxic nature. the methods used in laboratory settings can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Versicolorins undergo various chemical reactions, including:

Oxidation: Versicolorin A can be oxidized to produce 3,5-dimethoxyphthalic acid and a hydroxy acid.

Reduction: Hydrogenation of Versicolorin A trimethyl ether results in a dihydro-derivative.

Substitution: The presence of hydroxyl groups in the anthraquinone structure allows for substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Used for converting Versicolorin A to its oxidized products.

Hydrogenation catalysts: Employed in the reduction of Versicolorin A trimethyl ether.

Major Products:

- 3,5-Dimethoxyphthalic acid

- Hydroxy acid

- Dihydro-derivatives

Scientific Research Applications

Versicolorins have been extensively studied for their cytotoxic and genotoxic properties. They are used in research to understand the mechanisms of mycotoxin-induced toxicity and to develop potential therapeutic interventions. Some specific applications include:

- Cancer Research : Investigating the genotoxic effects of this compound on human adenocarcinoma lung cells .

- Toxicology Studies : Assessing the cytotoxicity and genotoxicity of this compound in various cell lines .

- Biochemical Research : Exploring the biosynthesis pathways of anthraquinone derivatives in fungi .

Mechanism of Action

The mechanism of action of versicolorins involves their interaction with cellular DNA, leading to DNA damage and genotoxic effects. Versicolorin A, for instance, has a double bond in the 12,13-position of the terminal furan ring, which is the site of activation similar to aflatoxin B1 . This interaction results in the formation of DNA adducts, leading to mutations and cytotoxicity.

Comparison with Similar Compounds

- Sterigmatocystin : Another mycotoxin produced by Aspergillus species, known for its carcinogenic properties .

- Aflatoxin B1 : A potent carcinogen produced by Aspergillus flavus, structurally related to versicolorins .

This compound, particularly Versicolorin A, are found to be more toxic than Versicolorin B, likely due to differences in their molecular structure and the bioactivation enzymes involved .

Biological Activity

Versicolorins, particularly Versicolorin A (VerA), are secondary metabolites produced by various species of the Aspergillus genus, notably Aspergillus versicolor. These compounds have garnered attention due to their biological activities, including potential toxicity and antimicrobial properties. This article explores the biological activity of this compound, focusing on their mechanisms, effects on human health, and applications in agriculture.

Overview of this compound

This compound are primarily known for their role as precursors in the biosynthesis of aflatoxins, particularly Aflatoxin B1 (AFB1), which is a potent carcinogen. The biosynthetic pathway involves the conversion of VerA to AFB1 through several enzymatic reactions. This process has significant implications for food safety and human health due to the toxic nature of aflatoxins.

Toxicity and Genotoxicity

VerA has been studied for its genotoxic effects. It is considered a precursor to AFB1, which is known to induce DNA damage and mutations. Research indicates that VerA can affect various cellular functions, leading to toxicity at the physiological level. A systematic study proposed using -omics techniques (transcriptomics, proteomics, metabolomics) to elucidate VerA's mechanisms of toxicity in intestinal and liver cell models .

Antimicrobial Properties

Interestingly, some derivatives of Aspergillus versicolor, including certain alkaloids and anthraquinones, exhibit antimicrobial activity against plant pathogens such as Ralstonia spp. . This suggests that while VerA itself is linked to toxicity, other metabolites produced by the same organism may have beneficial applications in agriculture.

Case Study 1: Toxicity Assessment

A recent project focused on understanding the toxicity mechanisms of VerA involved in vitro studies using intestinal and liver cell models. Initial findings indicated that VerA disrupted cellular functions, which could lead to adverse health effects when ingested through contaminated food products .

Case Study 2: Antifungal Resistance

In a clinical context, cases of pityriasis versicolor (PV), a fungal skin infection caused by Malassezia species, have shown resistance to common antifungal treatments. One notable case involved a 22-year-old patient who was treated with multiple antifungal agents without success. This highlights the challenge posed by fungal resistance and suggests that compounds like this compound may play a role in these dynamics .

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

Properties

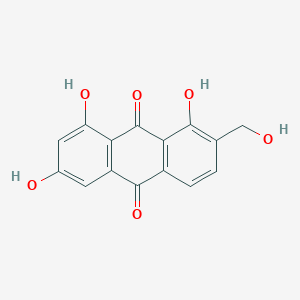

IUPAC Name |

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVJCGYYQILFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143559 | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10088-98-9 | |

| Record name | Versicolorins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.